Methyl 7-(4-chlorophenoxy)-4-hydroxyisoquinoline-3-carboxylate
Description
Properties
Molecular Formula |
C17H12ClNO4 |
|---|---|
Molecular Weight |
329.7 g/mol |
IUPAC Name |
methyl 7-(4-chlorophenoxy)-4-hydroxyisoquinoline-3-carboxylate |
InChI |
InChI=1S/C17H12ClNO4/c1-22-17(21)15-16(20)14-7-6-13(8-10(14)9-19-15)23-12-4-2-11(18)3-5-12/h2-9,20H,1H3 |
InChI Key |
NUPNCGPWFWRRAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2C=C(C=CC2=C1O)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Benzamide Derivatives
A widely adopted method involves the cyclization of substituted benzamides. For example, methyl 2-(chloromethyl)-4-(4-chlorophenoxy)benzoate can undergo intramolecular cyclization under acidic conditions to form the isoquinoline core. This route leverages the reactivity of the chloromethyl group, which facilitates ring closure. Key parameters include:
Cobalt(III)-Catalyzed C–H Activation
Recent advances employ cobalt(III) catalysts for regioselective cyclization. Benzimidates derived from 4-chlorophenol react with vinylene carbonate in the presence of Cp*Co(CO)I₂ to yield 3,4-unsubstituted isoquinolones. Subsequent functionalization introduces the methyl ester and hydroxyl groups:
This method avoids hazardous reagents like phosphorous oxychloride, aligning with industrial safety standards.
Introduction of the 4-Chlorophenoxy Group
The 4-chlorophenoxy moiety is typically introduced via nucleophilic aromatic substitution or Ullmann-type coupling .
Nucleophilic Aromatic Substitution
A halogenated isoquinoline intermediate (e.g., 7-bromo-4-hydroxyisoquinoline-3-carboxylate) reacts with 4-chlorophenol under basic conditions:
Palladium-Catalyzed Coupling
For enhanced regiocontrol, Suzuki-Miyaura coupling employs a 7-boronic ester isoquinoline derivative and 4-chlorophenyl iodide:
Esterification and Hydroxylation
Esterification at Position 3
The methyl ester group is introduced via Steglich esterification using methyl chloroformate and 4-dimethylaminopyridine (DMAP):
Hydroxylation at Position 4
Hydroxylation is achieved through acidic hydrolysis of a protected methoxy group:
Comparative Analysis of Methods
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost efficiency and safety :
-
Zinc-Mediated Reduction : Zinc powder in glacial acetic acid effectively reduces intermediates without generating toxic waste.
-
Solvent Recycling : Dichloromethane/water systems allow solvent recovery, reducing environmental impact.
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Process Intensification : Continuous flow systems enhance reaction kinetics for cyclization steps .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(4-chlorophenoxy)-4-hydroxyisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Sulfuric acid, p-toluenesulfonic acid.
Major Products
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Research indicates that isoquinoline derivatives, including methyl 7-(4-chlorophenoxy)-4-hydroxyisoquinoline-3-carboxylate, exhibit promising anticancer properties. A study demonstrated that certain isoquinoline derivatives can induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific pathways involved in cancer progression . The compound's ability to modulate molecular targets related to cancer cell survival makes it a candidate for further development as an anticancer agent.
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. Isoquinoline derivatives have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This property is particularly relevant in the development of treatments for chronic inflammatory diseases .
Neuroprotective Effects
Emerging evidence suggests that compounds similar to this compound may offer neuroprotective benefits. They have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that include the formation of the isoquinoline core followed by functionalization at various positions. A common synthetic route includes:
- Step 1: Formation of the isoquinoline structure via cyclization reactions.
- Step 2: Introduction of the chlorophenoxy group through nucleophilic substitution reactions.
- Step 3: Methylation at the carboxylic acid position to yield the final ester product.
This synthetic pathway has been optimized for yield and purity, demonstrating effective methodologies for producing this compound in laboratory settings .
Biological Activities
Antimicrobial Properties
this compound has shown antimicrobial activity against various pathogens. Studies indicate that isoquinoline derivatives can disrupt bacterial cell membranes and inhibit growth, making them potential candidates for developing new antibiotics .
Antioxidant Activity
The antioxidant properties of this compound are noteworthy, as they can scavenge free radicals and reduce oxidative stress in biological systems. This activity is beneficial not only in preventing cellular damage but also in enhancing overall health by mitigating oxidative stress-related diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 7-(4-chlorophenoxy)-4-hydroxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in Quinazolinone Derivatives
Several quinazolinone derivatives (e.g., compounds 4i–4o in ) share functional group similarities, such as chlorophenoxy and methyl carboxylate substituents, but differ in core heterocyclic structure. For example:
- 3-Amino-7-chloro-2-((2,4-dichlorophenoxy)methyl)-3H-quinazolin-4-one (4i): Features a quinazolinone core with 2,4-dichlorophenoxy and chloro substituents. Its NMR data (e.g., 1H-NMR δ 5.42 ppm for –OCH₂–) and IR absorption (~1670 cm⁻¹ for C=O) highlight electronic effects distinct from isoquinoline derivatives .
- 7-Chloro-2-((4-chlorophenoxy)methyl)-3-methyl-3H-quinazolin-4-one (4m): Shares the 4-chlorophenoxy group but lacks the hydroxyl and carboxylate moieties present in the target compound. Its EI-MS (m/z 366 [M⁺]) contrasts with the target’s expected fragmentation pattern .
Key Difference: The isoquinoline core in the target compound introduces different π-conjugation and hydrogen-bonding capabilities compared to quinazolinones, affecting solubility and reactivity.
Quinoline and Isoquinoline Derivatives
- Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (Similarity score: 0.71, CAS 14446-31-2): A quinoline derivative with methoxy and hydroxy substituents. The absence of a chlorophenoxy group reduces its lipophilicity compared to the target compound .
- Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate (CAS 1455091-10-7): Structurally closest to the target compound but lacks the 4-chloro substitution on the phenoxy group. This difference likely alters electronic properties and steric interactions, impacting binding affinity in hypothetical biological targets .
Table 1: Structural and Molecular Comparison
Substituent Effects on Physicochemical Properties
- Chlorophenoxy vs.
- Hydroxyl and Carboxylate Groups : These moieties contribute to hydrogen-bonding capacity, differentiating the target from compounds like 4m (), which lacks these groups .
Spectral and Crystallographic Insights
While direct spectral data for the target compound are lacking, analogues in and provide indirect insights:
- NMR Shifts: The 4-chlorophenoxy group in the target compound would likely cause downfield shifts in aromatic protons (cf. δ 7.2–7.4 ppm in compound 4m ).
- Crystallography : Tools like SHELX and ORTEP-3 (–5) are critical for resolving structural details, such as dihedral angles and intermolecular interactions (e.g., π-stacking in ) .
Biological Activity
Methyl 7-(4-chlorophenoxy)-4-hydroxyisoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in cancer treatment. This article reviews the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant research findings.
- Chemical Formula : C15H14ClN2O4
- Molecular Weight : 320.73 g/mol
- CAS Number : 5350-94-7
The compound has been identified as a selective inhibitor of prolyl hydroxylase domain (PHD) enzymes, which play a crucial role in the regulation of hypoxia-inducible factors (HIFs). By inhibiting these enzymes, this compound can stabilize HIFs, leading to enhanced expression of genes involved in angiogenesis and erythropoiesis, which are vital in cancer biology and treatment strategies .
Antitumor Activity
A study investigated the antitumor effects of related isoquinoline compounds against Ehrlich Ascites Carcinoma (EAC) cells. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxic effects on EAC cells, leading to increased apoptosis and reduced tumor cell viability .
Enzyme Inhibition Studies
Research has demonstrated that this compound effectively inhibits PHD1 enzyme activity. This inhibition was shown to be selective over other isoforms, suggesting potential therapeutic applications in conditions where HIF stabilization is beneficial, such as ischemic diseases and certain cancers .
Case Studies
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Case Study on EAC Cells :
- Objective : To evaluate the cytotoxicity of isoquinoline derivatives.
- Methodology : EAC-bearing mice were treated with the compound. Tumor viability was assessed via histological examination and biochemical assays.
- Results : The treatment resulted in a 100% decrease in tumor cell viability compared to controls, indicating potent antitumor properties .
- Biochemical Analysis :
Data Summary
Q & A
What are the recommended synthetic routes for Methyl 7-(4-chlorophenoxy)-4-hydroxyisoquinoline-3-carboxylate, and how do reaction conditions influence yield and purity?
Basic Research Question
The synthesis of this compound typically involves multi-step protocols, such as nucleophilic substitution of 4-chlorophenol onto a pre-functionalized isoquinoline core, followed by esterification. For example, analogous isoquinoline carboxylates (e.g., Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate) are synthesized via cyclocondensation of enamines with β-ketoesters under acidic conditions . Yield optimization requires precise control of temperature (e.g., 60–80°C) and solvent polarity (e.g., ethanol or DMF). Purity can be enhanced via recrystallization from methanol/water mixtures, monitored by HPLC with UV detection at 254 nm.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
